![molecular formula C14H20N2O3 B4995212 N-[4-(4-methyl-2-nitrophenoxy)butyl]-2-propen-1-amine](/img/structure/B4995212.png)
N-[4-(4-methyl-2-nitrophenoxy)butyl]-2-propen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-methyl-2-nitrophenoxy)butyl]-2-propen-1-amine, commonly known as MNBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBA is a derivative of 4-nitrophenol and is synthesized through a multistep process.
Mecanismo De Acción
The mechanism of action of MNBA is not yet fully understood. However, studies have suggested that MNBA may act as a free radical scavenger and inhibit the production of pro-inflammatory cytokines. MNBA has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
MNBA has been found to have a low toxicity profile and is well-tolerated in animal models. Studies have shown that MNBA can reduce inflammation and oxidative stress in various tissues and organs. MNBA has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNBA has several advantages for lab experiments, including its low toxicity profile and ease of synthesis. However, MNBA has a limited solubility in water, which can make it difficult to work with in some experiments. MNBA also has a short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the study of MNBA. One potential direction is the development of MNBA-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the synthesis of MNBA-based materials for various applications, including drug delivery and sensing. Further studies are also needed to fully understand the mechanism of action of MNBA and its potential applications in various fields.
Conclusion:
In conclusion, MNBA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBA is synthesized through a multistep process and has been studied for its anti-inflammatory and anti-cancer properties. MNBA has several advantages for lab experiments, including its low toxicity profile and ease of synthesis. However, MNBA has a limited solubility in water and a short half-life, which can limit its effectiveness in some applications. Further studies are needed to fully understand the mechanism of action of MNBA and its potential applications in various fields.
Métodos De Síntesis
MNBA is synthesized through a multistep process that involves the reaction of 4-nitrophenol with butyl bromide, followed by the reduction of the nitro group to an amino group, and then the reaction of the resulting compound with acrolein. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
MNBA has been found to have potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, MNBA has been studied for its anti-inflammatory and anti-cancer properties. In material science, MNBA has been used as a building block for the synthesis of polymers and dendrimers. In environmental science, MNBA has been used as a probe for the detection of heavy metals.
Propiedades
IUPAC Name |
4-(4-methyl-2-nitrophenoxy)-N-prop-2-enylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-8-15-9-4-5-10-19-14-7-6-12(2)11-13(14)16(17)18/h3,6-7,11,15H,1,4-5,8-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOLXQJODKLJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCNCC=C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4995134.png)
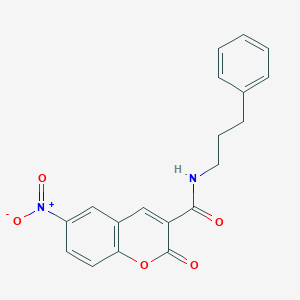
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4995149.png)
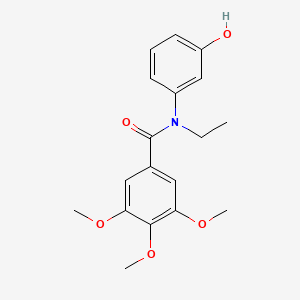
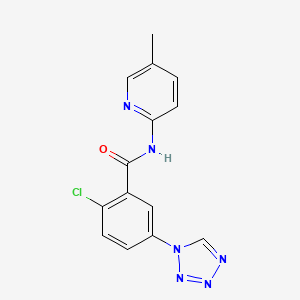
![methyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4995168.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B4995179.png)
![1-[4-(4-bromophenoxy)butoxy]-2-ethoxybenzene](/img/structure/B4995182.png)
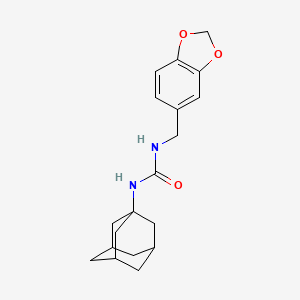
![3-ethyl 6-methyl 4-[(4-hydroxyphenyl)amino]-3,6-quinolinedicarboxylate hydrochloride](/img/structure/B4995204.png)
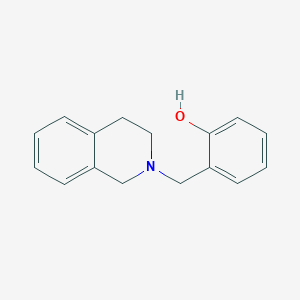
![1-benzyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-piperidinecarboxamide](/img/structure/B4995223.png)
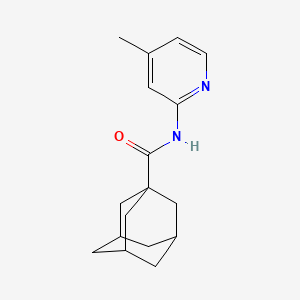
![diethyl {3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B4995246.png)